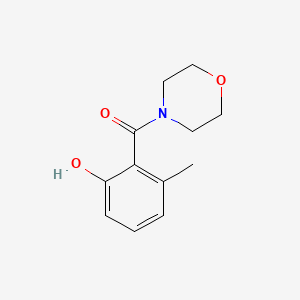
(2-Hydroxy-6-methylphenyl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-6-methylphenyl)(morpholino)methanone is an organic compound that features a phenolic hydroxyl group, a methyl group, and a morpholino group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-6-methylphenyl)(morpholino)methanone typically involves the reaction of 2-hydroxy-6-methylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and possibly continuous flow reactors to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-6-methylphenyl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product would be a quinone derivative.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would depend on the substituent introduced, such as ethers or esters.
Aplicaciones Científicas De Investigación
(2-Hydroxy-6-methylphenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-6-methylphenyl)(morpholino)methanone would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromophenyl)(morpholino)methanone
- (2-Methoxyphenyl)(morpholino)methanone
- (2-Fluoro-3-nitrophenyl)(morpholino)methanone
Uniqueness
(2-Hydroxy-6-methylphenyl)(morpholino)methanone is unique due to the presence of both a phenolic hydroxyl group and a morpholino group, which can impart distinct chemical and biological properties. The hydroxyl group can participate in hydrogen bonding, while the morpholino group can enhance solubility and bioavailability.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
(2-hydroxy-6-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H15NO3/c1-9-3-2-4-10(14)11(9)12(15)13-5-7-16-8-6-13/h2-4,14H,5-8H2,1H3 |
Clave InChI |
UWNFYABNTCDMDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O)C(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Fluorophenyl)methoxy]benzoate](/img/structure/B14764243.png)
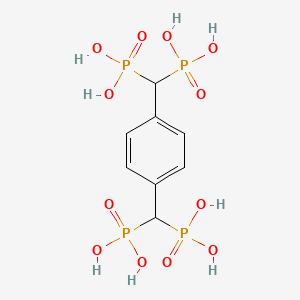
![Ethyl (R)-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate](/img/structure/B14764249.png)
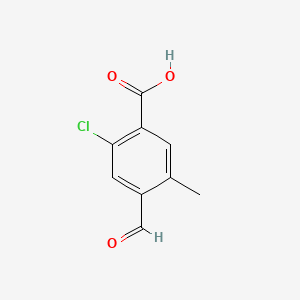


![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14764284.png)
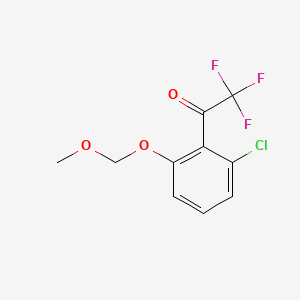
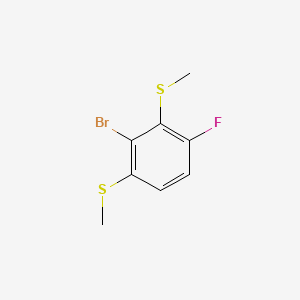
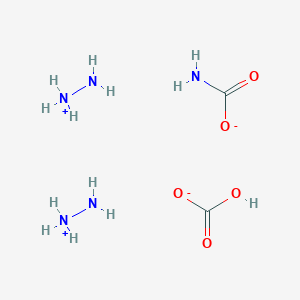
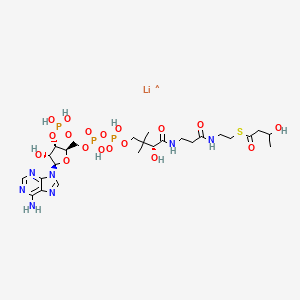
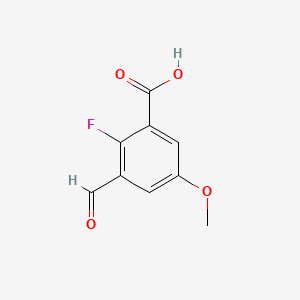
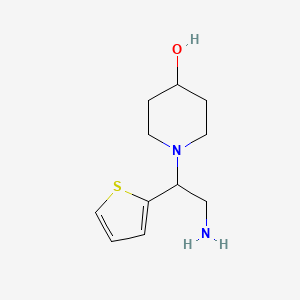
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
